3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
689765-60-4 |
|---|---|
Molecular Formula |
C27H32N4O2S |
Molecular Weight |
476.64 |
IUPAC Name |
3-[[4-(4-benzylpiperazine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O2S/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)28-27(31)34/h1-9,21-22H,10-19H2,(H,28,34) |
InChI Key |
LHFZBVYXOHYAHF-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a quinazolinone core, a thioxo group, and a benzylpiperazine moiety. Its chemical structure can be represented as follows:
Structural Components:
- Quinazolinone Core : Known for various biological activities including anti-cancer and anti-inflammatory properties.
- Benzylpiperazine : Often associated with stimulant effects and potential psychoactive properties.
Anticancer Potential
Recent studies have indicated that compounds similar to quinazolinones exhibit significant anticancer activity. For instance, quinazolinone derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The presence of the thioxo group may enhance this activity through increased reactivity with cellular targets.
Neuropharmacological Effects
The benzylpiperazine component suggests potential interactions with neurotransmitter systems. Research indicates that benzylpiperazine derivatives can modulate dopamine and serotonin levels, potentially impacting mood and cognition . This modulation could be beneficial in treating neuropsychiatric disorders, although it may also raise concerns regarding abuse potential similar to other piperazine derivatives .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The thioxo group may interact with key enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with dopamine and serotonin receptors could influence neurotransmission, providing therapeutic effects in mood disorders.
In Vitro Studies
In vitro studies conducted on related quinazolinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies utilized assays such as MTT and colony formation to evaluate cell viability and proliferation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| B | A549 (Lung) | 15.0 | Cell cycle arrest |
In Vivo Studies
Animal models have shown that compounds similar to this quinazolinone can reduce tumor growth significantly when administered at specific dosages. For example, a study reported a 50% reduction in tumor size in mice treated with a related compound over four weeks .
Safety and Toxicology
While the therapeutic potentials are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to adverse effects such as neurotoxicity and organ damage. Further research is needed to establish safe dosage ranges for potential therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
